SB-429201
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H24N2O3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-4-(3-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H24N2O3/c31-27(20-11-21-7-3-1-4-8-21)29-23-14-12-22(13-15-23)28(32)30-24-16-18-26(19-17-24)33-25-9-5-2-6-10-25/h1-10,12-19H,11,20H2,(H,29,31)(H,30,32) |
InChI Key |
YPXLCXVERGDWHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-429201; SB 429201; SB429201; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the HDAC1 Inhibitor SB-429201: Mechanism of Action and Core Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-429201 is a potent and selective small molecule inhibitor of Histone Deacetylase 1 (HDAC1), a key epigenetic regulator implicated in a variety of human diseases, including cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its implicated signaling pathways. By targeting HDAC1, this compound modulates the acetylation status of histones and other proteins, leading to changes in gene expression and subsequent cellular effects, such as cell cycle arrest and apoptosis. This document serves as a critical resource for researchers investigating the therapeutic potential and molecular intricacies of HDAC1 inhibition.
Core Mechanism of Action
This compound exerts its biological effects through the specific inhibition of HDAC1, a class I histone deacetylase. HDACs are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins. This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.
By inhibiting HDAC1, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. This hyperacetylation results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and promoting the expression of genes that can regulate critical cellular processes. One of the known cellular effects of this compound is the increase of histone acetylation in SW620 cells.
The primary mechanism of action can be visualized as follows:
Quantitative Data
The potency and selectivity of this compound have been determined through in vitro enzymatic assays. A summary of the key quantitative metrics is provided in the table below.
| Parameter | Value | Description |
| IC50 (HDAC1) | ~1.5 µM | The half maximal inhibitory concentration against HDAC1, indicating its potency. |
| Selectivity | >20-fold | This compound exhibits at least a 20-fold greater selectivity for HDAC1 over other class I isoforms, HDAC3 and HDAC8. |
Implicated Signaling Pathways
While specific downstream signaling pathways directly modulated by this compound are not extensively detailed in publicly available literature, the known roles of its target, HDAC1, allow for the inference of several key pathways that are likely to be affected. HDAC1 is a crucial regulator of cell cycle progression and apoptosis. Its inhibition would be expected to influence these pathways, leading to anti-proliferative effects.
Cell Cycle Regulation
HDAC1 is involved in the repression of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1. Inhibition of HDAC1 by this compound would likely lead to the upregulation of p21, resulting in cell cycle arrest, typically at the G1/S checkpoint.
Apoptosis Induction
HDAC1 can also regulate the expression of pro- and anti-apoptotic genes. By altering the acetylation status of chromatin associated with these genes, HDAC1 inhibition can shift the balance towards apoptosis. For instance, inhibition of HDAC1 may lead to the upregulation of pro-apoptotic proteins like Bax and Bak, and/or the downregulation of anti-apoptotic proteins like Bcl-2.
Experimental Protocols
While specific protocols for this compound are proprietary or not publicly detailed, the following are representative, state-of-the-art methods for assessing HDAC1 inhibition and its cellular consequences.
In Vitro HDAC1 Inhibition Assay (Fluorometric)
This assay is a common method to determine the IC50 of an HDAC inhibitor.
Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine residue, is incubated with HDAC1. Deacetylation by HDAC1 allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The inhibitor's potency is measured by its ability to prevent this fluorescence.
Workflow:
Detailed Steps:
-
Prepare Reagents: Prepare assay buffer, a stock solution of the fluorogenic HDAC substrate, and a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add diluted HDAC1 enzyme to each well. Then, add serial dilutions of this compound to the test wells and an equivalent volume of solvent to the control wells. Incubate for a short period.
-
Substrate Addition: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Add a developer solution containing a protease (e.g., trypsin) that will cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Reading: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This method is used to confirm the in-cell activity of an HDAC inhibitor.
Principle: Cells are treated with the HDAC inhibitor, and then histones are extracted. The level of histone acetylation is assessed by Western blotting using an antibody that specifically recognizes acetylated histones.
Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., SW620) to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Histone Extraction: Harvest the cells and perform histone extraction using a specialized kit or a protocol involving acid extraction.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3). Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A loading control, such as an antibody against total Histone H3, should be used to normalize the results.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of the inhibitor on cell cycle distribution.
Principle: Cells are treated with the inhibitor, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is then measured by flow cytometry, allowing for the quantification of cells in the G1, S, and G2/M phases of
The Downstream Targets of ALK5 Inhibition by SB-431542: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the downstream molecular targets of activin receptor-like kinase 5 (ALK5) inhibitors, with a primary focus on the well-characterized compound SB-431542 . Due to a lack of specific publicly available data for SB-429201, this document will utilize the extensive research conducted on SB-431542 as a representative example of a potent and selective ALK5 inhibitor. The principles and methodologies described herein are broadly applicable to the study of other small molecule inhibitors targeting the transforming growth factor-beta (TGF-β) signaling pathway.
Primary Target and Mechanism of Action
The principal target of SB-431542 is the TGF-β type I receptor serine/threonine kinase, also known as ALK5.[1][2][3] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to its type II receptor (TGFβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then propagates the signal by phosphorylating intracellular effector proteins.
SB-431542 and similar compounds are ATP-competitive inhibitors that bind to the kinase domain of ALK5, thereby preventing its autophosphorylation and its ability to phosphorylate downstream substrates.[4] This inhibition effectively blocks the TGF-β signaling cascade at an early and critical juncture.
The Canonical Smad Pathway: Primary Downstream Targets
The most well-documented downstream targets of ALK5 are the receptor-regulated Smad proteins, specifically Smad2 and Smad3 .
Upon activation, ALK5 directly phosphorylates the C-terminal SXS motif of Smad2 and Smad3. This phosphorylation event is a prerequisite for their subsequent biological activity. SB-431542 potently inhibits this phosphorylation. Following phosphorylation, Smad2 and Smad3 form a heteromeric complex with the common mediator Smad, Smad4 . This complex then translocates from the cytoplasm into the nucleus, where it acts as a transcription factor, regulating the expression of a multitude of target genes involved in cellular processes such as proliferation, differentiation, apoptosis, and extracellular matrix production.
The inhibitory action of SB-431542 on ALK5 prevents the phosphorylation of Smad2/3, leading to the following key downstream consequences:
-
Inhibition of Smad2/3 Phosphorylation : The primary and most immediate downstream effect.
-
Prevention of Smad2/3-Smad4 Complex Formation : A necessary step for nuclear translocation.[5]
-
Blockade of Smad Complex Nuclear Translocation : Sequestering the signaling mediators in the cytoplasm.
-
Altered Gene Expression : A halt in the Smad-dependent transcriptional regulation of TGF-β target genes.
Non-Canonical (Non-Smad) Signaling Pathways
While the Smad pathway is the central axis of TGF-β signaling, ALK5 activation can also influence other signaling cascades, often referred to as non-Smad pathways. The direct effects of ALK5 inhibitors like SB-431542 on these pathways are less extensively characterized but are an active area of research. These pathways can modulate or be modulated by the Smad pathway and contribute to the diverse cellular responses to TGF-β. Key non-Smad pathways include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways :
-
Extracellular signal-regulated kinase (ERK)
-
c-Jun N-terminal kinase (JNK)
-
p38 MAPK
-
-
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway
-
Rho Family of Small GTPases (e.g., RhoA, Rac1, Cdc42)
Inhibition of ALK5 by SB-431542 is expected to modulate the activity of these pathways where their activation is dependent on TGF-β/ALK5 signaling. However, it is important to note that SB-431542 has been shown to be highly selective for ALK4, ALK5, and ALK7 and does not directly inhibit key kinases in the MAPK pathways, such as p38 and JNK.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for SB-431542 and other representative ALK5 inhibitors. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Kinase Inhibition Profile of SB-431542
| Kinase Target | IC50 (nM) | Reference |
| ALK5 (TGFβRI) | 94 | [1] |
| ALK4 (ACVR1B) | 140 | [6] |
| ALK7 (ACVR1C) | Not specified, but inhibited | [2][3] |
| p38 MAPK | >10,000 | [1] |
| Other Kinases | Generally >100-fold selectivity for ALK5 | [6] |
Table 2: Cellular Activity of Representative ALK5 Inhibitors
| Compound | Cellular Assay | IC50 / EC50 (nM) | Cell Line | Reference |
| SB-431542 | Inhibition of TGF-β-induced Smad2/3 phosphorylation | ~25 | Various | [7] |
| SB-525334 | Inhibition of ALK5 | 14.3 | Cell-free | [1] |
| TP0427736 | Inhibition of TGF-β1-induced Smad2/3 phosphorylation | 8.68 | A549 | [1] |
| BI-4659 | Inhibition of Smad2/3 phosphorylation | 185 | HaCaT | [8] |
| R-268712 | Inhibition of ALK5 | 2.5 | Cell-free | [1] |
| GW788388 | Inhibition of ALK5 | 18 | Cell-free | [1] |
| LY2109761 | Inhibition of ALK5 | Not specified | Cell-free | [1] |
| RepSox | Inhibition of ALK5 autophosphorylation | 4 | Cell-free | [1] |
| Galunisertib (LY2157299) | Inhibition of TβRI | 56 | Cell-free | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream effects of ALK5 inhibitors.
ALK5 Kinase Inhibition Assay (Autophosphorylation)
This assay measures the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.
Materials:
-
Recombinant purified ALK5 kinase domain
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)
-
[γ-³³P]ATP
-
Test compound (e.g., SB-431542) dissolved in DMSO
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the kinase reaction by adding 10 nM of the purified ALK5 enzyme to the kinase reaction buffer.
-
Add various concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture. A final DMSO concentration of 0.1% is recommended.
-
Pre-incubate the enzyme with the compound for 10 minutes at 37°C.
-
Initiate the kinase reaction by adding ATP to a final concentration of 3 µM, including 0.5 µCi of [γ-³³P]ATP per reaction.
-
Allow the reaction to proceed for 15 minutes at 37°C.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE on a 12% gel.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated ALK5.
-
Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.[4]
Western Blot for Phospho-Smad2/3
This protocol is used to assess the level of Smad2 and Smad3 phosphorylation in cells treated with an ALK5 inhibitor.
Materials:
-
Cell line of interest (e.g., HaCaT, A549)
-
Cell culture medium and supplements
-
TGF-β1 ligand
-
Test compound (e.g., SB-431542)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM beta-glycerophosphate)
-
BCA protein assay kit
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and anti-total Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-22 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the ALK5 inhibitor (or DMSO control) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Sonicate the cell lysates (e.g., 3 times for 15 seconds each) to ensure the release of nuclear proteins.
-
Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg for cell lysates, ≥100 µg for tissue extracts) per lane of an SDS-PAGE gel.[9]
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 15.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Smad2/3 to confirm equal protein loading.[10]
Smad-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the Smad pathway in response to TGF-β stimulation and its inhibition.
Materials:
-
HEK293 or other suitable cell line
-
Smad-responsive luciferase reporter plasmid (e.g., (CAGA)₁₂-luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
TGF-β1 ligand
-
Test compound (e.g., SB-431542)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the Smad-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with various concentrations of the ALK5 inhibitor or DMSO for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 16-24 hours.
-
Lyse the cells according to the dual-luciferase assay kit instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control and determine the inhibitory effect of the compound.[11]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the TGF-β signaling pathway and a typical experimental workflow for studying ALK5 inhibitors.
Caption: Canonical TGF-β/Smad signaling pathway and the inhibitory action of SB-431542.
Caption: A typical experimental workflow for assessing the downstream effects of an ALK5 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Pardon Our Interruption [opnme.com]
- 9. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SB-431542 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors, specifically ALK4, ALK5, and ALK7. The TGF-β signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis. A growing body of evidence indicates that the downstream effects of TGF-β signaling are intricately linked to the dynamic regulation of chromatin structure and gene expression. This technical guide provides an in-depth overview of the role of SB-431542 in modulating chromatin remodeling by inhibiting the TGF-β pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Inhibition of TGF-β Signaling
TGF-β ligands initiate signaling by binding to and bringing together type I and type II serine/threonine kinase receptors. The constitutively active type II receptor then phosphorylates and activates the type I receptor (e.g., ALK5), which in turn phosphorylates downstream effector proteins, the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Once phosphorylated, R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate the expression of target genes.
SB-431542 exerts its effects by competitively binding to the ATP-binding site of the ALK4, ALK5, and ALK7 kinases, thereby preventing the phosphorylation and activation of SMAD2 and SMAD3. This blockade of the canonical TGF-β signaling cascade is the primary mechanism through which SB-431542 influences cellular processes, including those that are dependent on chromatin remodeling.
Quantitative Data on SB-431542 Activity
The inhibitory potency of SB-431542 against its target kinases has been quantified in various studies. The following table summarizes the key in vitro IC50 values.
| Target Kinase | IC50 (nM) | Notes |
| ALK5 (TGF-βRI) | 94 | Potent and selective inhibition. |
| ALK4 (ActR-IB) | 129 | Also shows significant inhibitory activity. |
| ALK7 | - | Known to be inhibited, but specific IC50 values are less commonly reported. |
The Link to Chromatin Remodeling
The nuclear-translocated SMAD complexes do not act in isolation. To access target gene promoters and enhancers, which are often packaged into condensed chromatin, SMADs interact with a variety of chromatin-modifying enzymes and remodeling complexes. These interactions are crucial for altering the local chromatin landscape to either activate or repress gene transcription.
Key interactions include:
-
Histone Acetyltransferases (HATs): SMAD complexes can recruit HATs like p300/CBP, which acetylate histone tails. Histone acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, and creating a more open and transcriptionally permissive chromatin state.
-
Histone Deacetylases (HDACs): Conversely, SMADs can also recruit HDACs, which remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.
-
Histone Methyltransferases (HMTs) and Demethylases (HDMs): The TGF-β pathway can influence histone methylation patterns. For instance, treatment of mouse embryonic fibroblasts with SB-431542 has been shown to result in reduced levels of the activating mark H3K4me3 and increased levels of the repressive mark H3K27me3 at the Ink4a/Arf locus, leading to reduced expression of the p16INK4a tumor suppressor and increased cell proliferation.
-
ATP-Dependent Chromatin Remodelers: SMADs have been shown to interact with components of the SWI/SNF chromatin remodeling complex. These complexes utilize the energy from ATP hydrolysis to reposition, evict, or restructure nucleosomes, thereby modulating the accessibility of DNA to the transcriptional machinery.
By inhibiting the initial step of SMAD activation, SB-431542 effectively prevents these downstream chromatin remodeling events that are dependent on TGF-β signaling.
Signaling Pathways and Experimental Workflows
To visually represent the intricate processes involved, the following diagrams have been generated using the DOT language.
Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.
Caption: A typical workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).
Caption: Workflow for Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq).
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the effects of SB-431542 on chromatin remodeling. These are representative protocols and may require optimization for specific cell types and experimental conditions.
Chromatin Immunoprecipitation (ChIP)
Objective: To identify the genomic regions associated with specific histone modifications that are altered by SB-431542 treatment.
Materials:
-
Cells of interest
-
SB-431542 (or DMSO as vehicle control)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Chromatin shearing equipment (sonicator or micrococcal nuclease)
-
ChIP-grade antibody against the histone modification of interest (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to the desired confluency and treat with SB-431542 or DMSO for the desired time.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average fragment size of 200-500 bp using either sonication or enzymatic digestion with micrococcal nuclease (MNase). The optimal conditions for shearing should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody specific for the histone modification of interest overnight at 4°C with rotation.
-
Add protein A/G beads to the chromatin-antibody mixture and incubate for at least 2 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt
-
SB-429201: A Technical Guide for its Application as an HDAC1 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-429201 is a potent and selective chemical probe for Histone Deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation. This document provides an in-depth technical guide on the utilization of this compound for studying HDAC1 function. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the currently available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 (µM) | Selectivity vs. HDAC1 |
| HDAC1 | ~1.5[1][2] | - |
| HDAC3 | >30 | >20-fold[1][2] |
| HDAC8 | >30 | >20-fold[1][2] |
Note: A comprehensive selectivity panel across all HDAC isoforms for this compound is not publicly available. The provided data is based on the most frequently cited information.
Experimental Protocols
In Vitro HDAC1 Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric HDAC activity assays and can be used to determine the IC50 of this compound against HDAC1.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
Developer solution (e.g., containing Trypsin and a stop solution like TSA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well black microplate, add the diluted this compound, recombinant HDAC1 enzyme, and assay buffer.
-
Include wells for a positive control (e.g., TSA) and a no-inhibitor control (DMSO vehicle).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This protocol describes how to assess the ability of this compound to increase histone acetylation in a cellular context, a key indicator of target engagement.
Materials:
-
SW620 cells (or other suitable cell line)[3]
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed SW620 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a desired time period (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total histone H3.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of HDAC1 and its inhibition by this compound.
Caption: Experimental workflow for the characterization of this compound as a chemical probe.
Caption: Proposed mechanism of action for this compound as an HDAC1 inhibitor.
Conclusion
This compound is a valuable tool for the scientific community to investigate the specific functions of HDAC1. Its selectivity for HDAC1 over other Class I isoforms allows for more targeted studies into the roles of this particular enzyme in various biological processes and disease states. The provided data and protocols should serve as a comprehensive resource for researchers employing this compound in their work. Further studies to elucidate its full isoform selectivity profile and precise binding mechanism will undoubtedly enhance its utility as a chemical probe.
References
Understanding the Epigenetic Effects of SB-429201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-429201 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). While its primary mechanism of action is the direct inhibition of the canonical TGF-β signaling pathway, its downstream effects extend into the complex world of epigenetic regulation. This technical guide provides an in-depth exploration of the core mechanisms of this compound, its impact on the TGF-β signaling cascade, and the subsequent epigenetic modifications that are likely to occur. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Intersection of TGF-β Signaling and Epigenetics
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a wide range of diseases, most notably in cancer and fibrosis. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5. This activated type I receptor subsequently phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.
Recent research has unveiled a significant interplay between TGF-β signaling and the epigenetic machinery of the cell. Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that do not involve alterations to the DNA sequence itself but play a crucial role in gene expression. The TGF-β pathway has been shown to influence, and be influenced by, these epigenetic marks, creating a complex regulatory network.
This compound, as a selective inhibitor of ALK5, offers a tool to dissect and potentially modulate these interconnected pathways. By blocking the initial phosphorylation event in the TGF-β cascade, this compound can prevent the downstream transcriptional and, consequently, the epigenetic consequences of TGF-β signaling.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the ATP-binding site of the ALK5 kinase domain. This competitive inhibition prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of SMAD2 and SMAD3. The interruption of this signaling cascade at an early checkpoint effectively abrogates the downstream cellular responses to TGF-β. While specific IC50 values for this compound are not as widely published as some of its analogs, similar and more potent selective inhibitors of ALK5 have been well-characterized, providing a quantitative understanding of the potency of this class of compounds.
Table 1: Inhibitory Activity of Selective ALK5 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| SB-505124 | ALK5 | 47 | Cell-free | |
| ALK4 | 129 | Cell-free | ||
| SB-525334 | ALK5 | 14.3 | Cell-free | |
| ALK4 | 58.5 | Cell-free | ||
| TP0427736 | ALK5 | 2.72 | Cell-free | |
| ALK5 (in cells) | 8.68 | Cellular (pSmad2/3) |
The TGF-β Signaling Pathway and its Inhibition by this compound
The canonical TGF-β signaling pathway is a linear cascade that transmits signals from the cell surface to the nucleus. The inhibition of this pathway by this compound is a targeted intervention with significant downstream consequences.
Preliminary Studies on AZD5363 in Novel Cancer Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5363, also known as capivasertib, is a potent and orally bioavailable small molecule that acts as a pan-AKT inhibitor, targeting all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3).[1][2] The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[3][4] AZD5363 is currently under investigation in numerous preclinical and clinical studies for its potential as a monotherapy and in combination with other anticancer agents across a variety of solid and hematologic malignancies.[2][5] This document provides a technical overview of preliminary studies of AZD5363 in novel cancer types, with a focus on its mechanism of action, preclinical efficacy, and relevant experimental protocols.
Mechanism of Action
AZD5363 is an ATP-competitive inhibitor of AKT kinase activity.[6] By binding to the ATP-binding pocket of AKT isoforms, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/AKT/mTOR signaling cascade.[2] This inhibition leads to a reduction in cell proliferation and, in some cases, the induction of apoptosis (programmed cell death).[4][6] Preclinical studies have demonstrated that AZD5363 effectively inhibits the phosphorylation of key AKT substrates such as PRAS40, GSK3β, and the downstream effector S6.[1][7] The antitumor activity of AZD5363 has been correlated with the genetic status of the PI3K/AKT pathway, with tumors harboring activating mutations in PIK3CA or loss of the tumor suppressor PTEN showing increased sensitivity.[3][5] Conversely, mutations in RAS have been associated with resistance.[1][5]
Quantitative Preclinical Data Summary
The preclinical efficacy of AZD5363 has been evaluated in a wide range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from these studies.
| Parameter | AKT1 | AKT2 | AKT3 | Reference |
| IC50 (nM) | 3 | 8 | 8 | [8] |
| Cell Line Panel | Number of Cell Lines | Potency | Reference |
| Solid and Hematologic Tumors | 182 | 41 cell lines with GI50 < 3 µM | [1] |
| 25 cell lines with GI50 < 1 µM | [1] |
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| BT474c (Breast Cancer) | 150 mg/kg, twice daily, continuous | Dose-dependent inhibition | [1] |
| U87-MG (Glioblastoma) | 100-200 mg/kg, twice daily, 4 days on/3 days off | Dose-dependent inhibition | [1] |
| Various Tumor Types | 50-150 mg/kg, twice daily, continuous | Dose-dependent inhibition | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of AZD5363 are provided below.
In Vitro Cell Proliferation Assay (MTS)
This protocol is adapted from methodologies used in preclinical studies of AZD5363.[1]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and incubated overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are treated with a range of concentrations of AZD5363 (e.g., 0.003 to 30 µM) for 72 hours.
-
MTS Reagent Addition: Following the incubation period, CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well according to the manufacturer's instructions.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a 96-well plate reader.
-
Data Analysis: The concentration of AZD5363 that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.
Western Blot Analysis for Phospho-Protein Levels
This protocol outlines the general steps for assessing the phosphorylation of AKT and its downstream targets.
-
Cell Lysis: Cells are treated with AZD5363 for the desired time and concentration. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of AKT, PRAS40, GSK3β, or S6 overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
This protocol describes a general workflow for evaluating the antitumor activity of AZD5363 in a xenograft model.[1]
-
Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., BT474c) in a suitable medium.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: AZD5363 is administered orally at the desired dose and schedule (e.g., 150 mg/kg, twice daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD5363 on AKT.
Experimental Workflow Diagram
Caption: A representative experimental workflow for the preclinical evaluation of AZD5363.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Data from Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 6. Validation of a predictive modeling approach to demonstrate the relative efficacy of three different schedules of the AKT inhibitor AZD5363 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD5363 [openinnovation.astrazeneca.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
Methodological & Application
Application Notes and Protocols for SB-431542 (formerly SB-429201) in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: The compound SB-429201 appears to be a typographical error. This document pertains to the well-characterized and widely used Transforming Growth Factor-beta (TGF-β) inhibitor, SB-431542 .
SB-431542 is a potent and selective small molecule inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors.[1][2] It is an indispensable tool in cell culture for studying and manipulating cellular processes regulated by the TGF-β signaling pathway, which plays a crucial role in proliferation, differentiation, apoptosis, and cellular migration.[3][4]
Mechanism of Action
SB-431542 functions as an ATP-competitive inhibitor of the serine/threonine kinase activity of ALK5 (TGF-β type I receptor), ALK4 (activin type IB receptor), and ALK7 (nodal receptor).[1][5][6] By binding to the kinase domain of these receptors, SB-431542 prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3.[2] This blockade of Smad2/3 activation inhibits their complex formation with Smad4 and their translocation to the nucleus, ultimately preventing the transcription of TGF-β target genes.[3][7] A key feature of SB-431542 is its high selectivity; it does not significantly inhibit the bone morphogenetic protein (BMP) signaling pathway, which involves ALK1, ALK2, ALK3, and ALK6, nor does it affect other signaling pathways like ERK, JNK, or p38 MAP kinase.[6][8][9]
Quantitative Data
The following tables summarize key quantitative parameters for the use of SB-431542.
Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| ALK5 (TGF-βRI) | 94 | [1][2][5][10][11][12][13] |
| ALK4 | 140 | [5][10][13] |
| ALK7 | Potent Inhibition | [1][2][5][6][10] |
Recommended Working Concentrations in Cell Culture
| Application | Cell Type | Concentration (µM) | Incubation Time | Reference |
| Inhibition of TGF-β-induced EMT | NMuMG, PANC-1 cells | 10 | 24-60 hours | [3][14] |
| Inhibition of cell migration | A549 lung cancer cells | 10 | 24 hours | [3] |
| Inhibition of apoptosis | HepG2 cells | 2 | 24 hours | [3] |
| Stem cell differentiation (neural) | Human PSCs | 10 | Varies | [5] |
| Stem cell differentiation (mesenchymal) | Human ESCs | 10 | 10 days | [7][15] |
| Inhibition of fibrosis (in vitro) | Human Fibroblast-like Synoviocytes | 1-50 | Varies | [16] |
| General Use | Various | 1-10 | 0.5-24 hours | [6][13] |
Experimental Protocols
Preparation of SB-431542 Stock Solution
Materials:
-
SB-431542 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
To prepare a 10 mM stock solution, reconstitute the appropriate amount of SB-431542 powder in DMSO.[17][6][11][13] For example, dissolve 1 mg of SB-431542 (MW: 384.39 g/mol ) in 260.15 µL of DMSO.[13]
-
Gently warm the solution to 37°C for 3-5 minutes to ensure complete dissolution.[17][6]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C, protected from light.[13][18] The stock solution is stable for at least 3-6 months under these conditions.[13]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent toxicity.[6]
General Protocol for Cell Treatment
Materials:
-
Cells of interest cultured in appropriate vessels
-
Complete cell culture medium
-
SB-431542 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Pre-warm the complete cell culture medium to 37°C.[6]
-
Dilute the SB-431542 stock solution directly into the pre-warmed medium to achieve the final desired working concentration (typically 1-10 µM).[6][13] Mix thoroughly.
-
To avoid precipitation, add the reconstituted compound to the pre-warmed media.[6]
-
Remove the existing medium from the cells and replace it with the medium containing SB-431542.
-
For experiments involving TGF-β stimulation, it is common to pre-treat the cells with SB-431542 for 30 minutes to 2 hours before adding the TGF-β ligand.[13]
-
Incubate the cells for the desired duration, which can range from a few hours to several days depending on the specific assay.[13]
-
Proceed with downstream analysis (e.g., Western blotting for p-Smad2/3, qPCR for target gene expression, migration assays, or differentiation assessment).
Key Applications and Considerations
-
Stem Cell Research: SB-431542 is widely used in stem cell biology. It can help maintain the pluripotency of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) by inhibiting differentiation signals from the TGF-β/Activin/Nodal pathway.[5] Conversely, it is a key component in protocols for directed differentiation, particularly towards neural and ectodermal lineages, often in combination with BMP inhibitors like Noggin or LDN193189.[5][7][10]
-
Cancer Biology: The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. SB-431542 is used to dissect these roles and to inhibit pro-tumorigenic effects such as epithelial-to-mesenchymal transition (EMT), cell motility, invasion, and VEGF secretion in various cancer cell lines.[3][4][14][19]
-
Fibrosis Research: As TGF-β is a primary driver of fibrosis, SB-431542 is used in in vitro models to inhibit the differentiation of fibroblasts into myofibroblasts and to reduce the deposition of extracellular matrix proteins.[16][20][21][22][23]
Cautions:
-
Solubility: SB-431542 has low solubility in aqueous media.[10][18] Always prepare a concentrated stock in DMSO and dilute it into the culture medium immediately before use.[10][18]
-
DMSO Toxicity: Ensure the final DMSO concentration in your culture medium is non-toxic to your specific cell line, typically below 0.5%.[6]
-
Stability: While stock solutions are stable at -20°C, it is recommended to use freshly prepared working solutions.[2] Aqueous solutions are not recommended for storage for more than one day.[18]
-
Selectivity: Although highly selective for ALK4/5/7, at very high concentrations, off-target effects may occur. It's crucial to perform dose-response experiments to determine the optimal concentration for your experimental system.
References
- 1. apexbt.com [apexbt.com]
- 2. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 3. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers. | Semantic Scholar [semanticscholar.org]
- 5. stemcell.com [stemcell.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. selleckchem.com [selleckchem.com]
- 12. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 13. SB431542 | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced differentiation of human embryonic stem cells to mesenchymal progenitors by inhibition of TGF-beta/activin/nodal signaling using SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sustained Delivery of SB-431542, a Type I Transforming Growth Factor Beta-1 Receptor Inhibitor, to Prevent Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. store.reprocell.com [store.reprocell.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Inhibition of transforming growth factor-β via the activin receptor-like kinase-5 inhibitor attenuates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sustained Delivery of SB-431542, a Type I Transforming Growth Factor Beta-1 Receptor Inhibitor, to Prevent Arthrofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatin Immunoprecipitation (ChIP) Protocol for Investigating the Effect of SB-429201 on Transcription Factor Binding
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SB-429201 is a potent small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a critical role in various cellular processes, including proliferation, differentiation, and apoptosis, by regulating gene expression. This regulation is often mediated through the action of SMAD transcription factors, which, upon activation, translocate to the nucleus and, in concert with other DNA-binding factors, modulate the transcription of target genes. This process is intricately linked with changes in the chromatin landscape.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in their native chromatin context within the cell. This application note provides a detailed protocol for performing a ChIP assay to study the effect of this compound on the binding of a specific transcription factor to a target gene promoter. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and molecular biology techniques.
Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor, in turn, phosphorylates receptor-regulated SMADs (R-SMADs). These phosphorylated R-SMADs form a complex with a common-mediator SMAD (co-SMAD), typically SMAD4. This complex then translocates to the nucleus, where it binds to specific DNA sequences in the regulatory regions of target genes, often in conjunction with other transcription factors, to either activate or repress gene transcription. This process can involve the recruitment of chromatin-modifying enzymes, leading to changes in the local chromatin structure. This compound is hypothesized to inhibit the phosphorylation of R-SMADs by blocking the kinase activity of the type I receptor.
Experimental Workflow
The ChIP protocol involves several key stages:
-
Cell Culture and Treatment: Cells are cultured and treated with either this compound or a vehicle control.
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments.
-
Immunoprecipitation (IP): A specific antibody is used to pull down the protein of interest along with its bound DNA.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq).
Detailed Protocol
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Formaldehyde, 37% solution
-
Glycine
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Nuclei Lysis Buffer
-
ChIP Dilution Buffer
-
Antibody against the transcription factor of interest
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
RNase A
-
Proteinase K
-
qPCR Master Mix and primers for target and control gene regions
Procedure
Day 1: Cell Treatment and Cross-linking
-
Plate cells at an appropriate density and allow them to adhere and grow to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and collect them by centrifugation.
Day 1-2: Chromatin Preparation and Immunoprecipitation
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Pellet the nuclei and resuspend in Nuclei Lysis Buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal conditions should be determined empirically for each cell type.
-
Clarify the sheared chromatin (sonicate) by centrifugation. This is your chromatin lysate.
-
Take an aliquot of the chromatin lysate to serve as the "Input" control.
-
Dilute the remaining chromatin lysate with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the specific antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
Day 2: Elution, Reverse Cross-linking, and DNA Purification
-
Elute the chromatin complexes from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight. Also, process the "Input" sample in parallel.
-
Treat the samples with RNase A to digest RNA.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
Data Analysis: Quantitative PCR (qPCR)
The enrichment of a specific DNA sequence is quantified using qPCR. The "percent input" method is a common way to normalize the data.
qPCR Primers: Design primers to amplify a ~100-200 bp region of the target gene promoter where the transcription factor is expected to bind. Also, design primers for a negative control region (a gene desert or a gene not regulated by the transcription factor).
Calculation of Percent Input:
-
Perform qPCR on the immunoprecipitated (IP) DNA and the Input DNA.
-
Determine the Ct (threshold cycle) values for each sample.
-
Calculate the percent input using the following formula: % Input = 2^(-ΔCt) * 100 where ΔCt = Ct(IP) - (Ct(Input) - log2(Dilution Factor)) The Dilution Factor accounts for the fact that the Input is a small fraction of the total chromatin used for the IP.
Expected Results
Treatment with this compound is expected to inhibit the TGF-β pathway, leading to a decrease in the nuclear localization and/or DNA binding of SMAD transcription factors. Therefore, a successful ChIP experiment would show a reduction in the enrichment of a target gene promoter in the this compound-treated samples compared to the vehicle-treated controls.
Table 1: Hypothetical qPCR Ct Values
| Sample | Target Gene Promoter Ct | Negative Control Region Ct |
| Vehicle Treated | ||
| Input | 25.5 | 26.0 |
| SMAD4 IP | 28.0 | 33.5 |
| IgG IP | 34.0 | 34.5 |
| This compound Treated | ||
| Input | 25.6 | 26.1 |
| SMAD4 IP | 31.5 | 33.8 |
| IgG IP | 34.2 | 34.6 |
Assuming an input dilution factor of 100 (log2(100) ≈ 6.64)
Table 2: Calculated Percent Input
| Sample | Target Gene Promoter (% Input) | Negative Control Region (% Input) |
| Vehicle Treated | ||
| SMAD4 IP | 0.76% | 0.02% |
| IgG IP | 0.01% | 0.01% |
| This compound Treated | ||
| SMAD4 IP | 0.10% | 0.02% |
| IgG IP | 0.01% | 0.01% |
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High background in IgG control | Incomplete pre-clearing; Too much antibody or beads | Increase pre-clearing time; Optimize antibody and bead amounts. |
| Low signal in IP samples | Inefficient cross-linking or sonication; Poor antibody quality | Optimize cross-linking time and sonication parameters; Validate antibody for ChIP. |
| No difference between treated and control | Ineffective inhibitor concentration or treatment time; Transcription factor binding is not affected | Perform a dose-response and time-course experiment; Consider alternative downstream targets. |
Conclusion
This application note provides a comprehensive protocol for utilizing Chromatin Immunoprecipitation to investigate the effects of the TGF-β inhibitor this compound on transcription factor binding. By following this detailed methodology, researchers can effectively quantify changes in protein-DNA interactions, providing valuable insights into the molecular mechanisms of TGF-β signaling and the action of small molecule inhibitors. The provided templates for data presentation and troubleshooting will further aid in the successful execution and interpretation of these experiments.
Application Notes and Protocols: Combining SB-431542 with Other Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinases ALK4, ALK5, and ALK7. The TGF-β signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor, while in advanced stages, it often promotes tumor progression, invasion, metastasis, and immunosuppression. By inhibiting this pathway, SB-431542 can block these pro-tumorigenic effects, making it a valuable tool in cancer research and a potential candidate for combination therapies. These application notes provide an overview of preclinical studies combining SB-431542 with chemotherapy and immunotherapy and offer detailed protocols for relevant experimental setups.
Mechanism of Action: The TGF-β Signaling Pathway
TGF-β ligands bind to type II receptors (TGFβRII), which then recruit and phosphorylate type I receptors (like ALK5). This activation of the type I receptor kinase leads to the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, epithelial-mesenchymal transition (EMT), angiogenesis, and immune suppression. SB-431542 specifically inhibits the kinase activity of ALK4/5/7, thereby preventing the phosphorylation of Smad2/3 and blocking the entire downstream signaling cascade.
Application Notes and Protocols for In Vivo Administration of SB-431542 in Mouse Models
Introduction
SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinases ALK4, ALK5, and ALK7.[1] By targeting these receptors, SB-431542 effectively blocks the phosphorylation of Smad2 and Smad3, key downstream mediators of the canonical TGF-β signaling pathway.[2][3] This inhibition modulates a wide range of cellular processes, including proliferation, differentiation, migration, and apoptosis.[1][4] In preclinical mouse models, SB-431542 has demonstrated significant therapeutic potential in oncology, immunology, and fibrosis. These notes provide detailed protocols and summarized data for the in vivo administration of SB-431542 in various mouse models.
Mechanism of Action
SB-431542 acts as an ATP-competitive inhibitor of the kinase domains of ALK4, ALK5, and ALK7.[2][5] This selective inhibition prevents the TGF-β-induced phosphorylation and subsequent nuclear translocation of receptor-regulated Smads (R-Smads), namely Smad2 and Smad3.[2][4] As a result, the formation of the Smad2/3/4 complex and its transcriptional regulation of target genes are abrogated.[4] Notably, SB-431542 shows high selectivity for ALK4/5/7 and does not significantly affect other signaling pathways such as the ERK, JNK, or p38 MAP kinase pathways.[1][5]
dot
References
- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. ALK-5 Mediates Endogenous and TGF-β1–Induced Expression of Connective Tissue Growth Factor in Embryonic Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
Measuring the Efficacy of SB-429201 in 3D Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy. Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complex cell-cell and cell-matrix interactions characteristic of the in vivo TME. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant platform for evaluating the efficacy of anti-cancer therapeutics. This document provides detailed application notes and protocols for measuring the efficacy of SB-429201, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), in 3D cell culture models.
The TGF-β signaling pathway is a key regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, TGF-β can act as both a tumor suppressor in the early stages and a promoter of tumor progression in later stages by facilitating epithelial-to-mesenchymal transition (EMT), invasion, and immunosuppression. Therefore, inhibiting the TGF-β pathway presents a promising therapeutic strategy. This compound, also known as LY-364947, is a selective inhibitor of the TGF-β type I receptor kinase with an IC50 of 51 nM. Studies have shown its ability to reverse TGF-β-induced EMT and invasion in cancer cell lines.
These protocols will guide researchers in establishing 3D cancer spheroid models, treating them with this compound, and quantifying the inhibitor's effects on spheroid growth, viability, and invasion.
Signaling Pathway and Experimental Overview
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5). This activation of ALK5 leads to the phosphorylation of downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression. This compound acts as an ATP-competitive inhibitor of the ALK5 kinase, thereby blocking this signaling cascade.
Caption: TGF-β signaling pathway and the mechanism of inhibition by this compound.
The experimental workflow involves the formation of 3D spheroids, treatment with varying concentrations of this compound, and subsequent analysis of spheroid viability, growth, and invasive potential.
Caption: A streamlined workflow for assessing the efficacy of this compound in 3D spheroids.
Experimental Protocols
Protocol 1: 3D Spheroid Formation
Objective: To generate uniform and reproducible cancer cell spheroids.
Materials:
-
Cancer cell line of choice (e.g., A549, MCF-7, U-87 MG)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates or hanging drop plates
-
Hemocytometer or automated cell counter
Method (ULA Plate Method):
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.
Protocol 2: this compound Treatment of 3D Spheroids
Objective: To treat the formed spheroids with a range of this compound concentrations.
Materials:
-
Formed 3D spheroids in a 96-well plate
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipette
Method:
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the medium from each well of the spheroid plate.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Spheroid Viability Assay (ATP-based)
Objective: To quantify the viability of cells within the spheroids after treatment.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plate
-
Plate shaker
-
Luminometer
Method:
-
Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of the 3D cell viability reagent equal to the volume of the culture medium in each well (e.g., 100 µL).
-
Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce vortexing and promote cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control to determine the percentage of viable cells.
Protocol 4: Spheroid Growth Assay (Imaging-based)
Objective: To monitor the effect of this compound on spheroid growth over time.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
Inverted microscope with a camera or a high-content imaging system
Method:
-
At designated time points (e.g., 0, 24, 48, 72, and 96 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software (e.g., ImageJ) to measure the diameter or area of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)^3).
-
Plot the spheroid volume over time for each treatment condition to assess growth inhibition.
Protocol 5: Spheroid Invasion Assay
Objective: To assess the effect of this compound on the invasive capacity of cancer cells in a 3D matrix.
Materials:
-
Formed 3D spheroids
-
Extracellular matrix (ECM) gel (e.g., Matrigel® or Collagen I)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Pre-chilled pipette tips and microcentrifuge tubes
-
Inverted microscope with a camera
Method:
-
Thaw the ECM gel on ice.
-
Coat the wells of a 96-well plate with a thin layer of ECM gel and allow it to solidify at 37°C.
-
Gently transfer individual spheroids from the ULA plate into a microcentrifuge tube.
-
Resuspend the spheroids in a solution of ECM gel and serum-free medium containing the desired concentration of this compound or vehicle control.
-
Carefully pipette the spheroid-ECM mixture onto the center of the pre-coated wells.
-
Allow the ECM to solidify at 37°C for 30-60 minutes.
-
Add complete medium containing this compound or vehicle control to each well.
-
Capture images of the spheroids at regular intervals (e.g., every 24 hours) for 3-5 days.
-
Quantify invasion by measuring the area of cell invasion extending from the spheroid body using image analysis software.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Spheroid Viability (ATP Assay)
| This compound Conc. (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Control) |
| 0 (Vehicle) | 85,432 | 4,271 | 100% |
| 0.1 | 78,965 | 3,948 | 92.4% |
| 1 | 54,321 | 2,716 | 63.6% |
| 5 | 23,145 | 1,157 | 27.1% |
| 10 | 10,987 | 549 | 12.9% |
Table 2: Effect of this compound on Spheroid Growth (Volume Measurement at 72h)
| This compound Conc. (µM) | Mean Spheroid Volume (µm³) | Standard Deviation | % Growth Inhibition |
| 0 (Vehicle) | 1,567,890 | 78,394 | 0% |
| 0.1 | 1,432,567 | 71,628 | 8.6% |
| 1 | 987,654 | 49,383 | 37.0% |
| 5 | 456,789 | 22,839 | 70.9% |
| 10 | 234,567 | 11,728 | 85.0% |
Table 3: Effect of this compound on Spheroid Invasion (Area of Invasion at 48h)
| This compound Conc. (µM) | Mean Invasion Area (µm²) | Standard Deviation | % Invasion Inhibition |
| 0 (Vehicle) | 25,432 | 1,271 | 0% |
| 0.1 | 21,876 | 1,094 | 14.0% |
| 1 | 12,345 | 617 | 51.5% |
| 5 | 5,678 | 284 | 77.7% |
| 10 | 2,109 | 105 | 91.7% |
Logical Relationships and Considerations
The successful implementation of these protocols relies on careful optimization and consideration of several factors.
Caption: Interconnected factors to consider for robust 3D cell culture-based drug efficacy testing.
Cell Line Selection: It is crucial to select cancer cell lines that are known to be responsive to TGF-β signaling to observe a significant effect of the inhibitor.
Spheroid Size: The size of the spheroids can impact drug penetration and the development of necrotic cores. It is important to characterize spheroid formation for each cell line and choose a size that is appropriate for the intended assay.
Assay Optimization: Reagent concentrations and incubation times for viability and other assays may need to be optimized for 3D cultures compared to 2D monolayers to ensure complete penetration and accurate measurements.
Data Interpretation: A reduction in spheroid size may indicate either a cytostatic (growth inhibition) or cytotoxic (cell death) effect. Combining growth assays with viability assays is essential for a comprehensive understanding of the drug's mechanism of action.
Conclusion
The use of 3D cell culture models provides a more clinically relevant approach to evaluating the efficacy of anti-cancer drugs like this compound. The protocols outlined in this document offer a framework for researchers to establish robust and reproducible assays to characterize the effects of TGF-β receptor I kinase inhibition on tumor spheroid growth, viability, and invasion. By carefully considering the experimental parameters and utilizing the appropriate analytical methods, these studies can provide valuable insights into the therapeutic potential of this compound and other targeted therapies.
Troubleshooting & Optimization
SB-429201 stability in cell culture medium over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of SB-429201 in cell culture applications. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: The lyophilized powder of this compound should be stored at -20°C for long-term stability, where it can be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years. It is crucial to refer to the product's technical data sheet for specific storage recommendations.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of small molecule inhibitors like this compound for in vitro experiments. Ensure the DMSO is of high purity and anhydrous, as it is hygroscopic and can absorb moisture, which may affect the inhibitor's stability and solubility.
Q3: How should I prepare and store the stock solution?
A3: To prepare a stock solution, allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation. Reconstitute the powder in the recommended solvent (e.g., DMSO) to a high concentration (e.g., 10 mM). To ensure sterility, the stock solution can be filtered through a 0.2 µm microfilter. It is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.
Q4: What is the maximum final concentration of DMSO that is safe for my cells in culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxic effects. It is advisable to test the tolerance of your specific cell line to different concentrations of DMSO in a preliminary experiment.
Q5: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution vial. | The inhibitor may not be fully dissolved. The solvent may have absorbed moisture. | Gently warm the vial up to 50°C and vortex or sonicate to aid dissolution. Use fresh, anhydrous DMSO for preparing new stock solutions. |
| Precipitate is observed in the cell culture medium after adding the inhibitor. | The final concentration of the inhibitor exceeds its solubility in the aqueous medium. The inhibitor was not added to the medium with sufficient mixing. | Prepare an intermediate dilution of the stock solution before adding it to the final culture volume. Add the inhibitor dropwise to the medium while gently swirling the culture vessel. Visually inspect the medium under a microscope for any signs of precipitation. |
| No biological effect is observed at the expected concentration. | The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. The inhibitor may not be active against the target in your specific cell line or under your experimental conditions. The concentration used may be too low. | Use a fresh aliquot of the stock solution. Confirm the identity and purity of the inhibitor if possible. Perform a dose-response experiment to determine the optimal concentration. Include positive and negative controls in your experiment. |
| Increased cell death or unexpected morphological changes are observed. | The concentration of the inhibitor is too high, leading to off-target effects or general cytotoxicity. The concentration of the solvent (e.g., DMSO) is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%). |
Experimental Protocols
Protocol for Empirically Determining the Stability of this compound in Cell Culture Medium
This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), which can detect both the parent compound and its degradation products.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the final working concentration you intend to use in your experiments. Prepare enough volume to collect samples at multiple time points.
-
Immediately after preparation (T=0), take an aliquot of the medium, and store it at -80°C for later analysis. This will serve as your reference.
-
Incubate the remaining medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 2, 8, 24, 48, and 72 hours). Store these samples at -80°C until analysis.
-
Analyze all collected samples by LC-MS/MS to quantify the concentration of the parent this compound compound.
-
Plot the concentration of this compound as a percentage of the T=0 sample against time to determine its stability profile.
Data Interpretation:
| Time (hours) | This compound Concentration (% of T=0) | Interpretation |
| 0 | 100% | Baseline |
| 2 | >95% | Stable |
| 8 | >90% | Stable |
| 24 | >80% | Acceptable for 24-hour experiments |
| 48 | <70% | Significant degradation; consider replenishing for longer experiments |
| 72 | <50% | Unstable; not suitable for long-term experiments without replenishment |
Visualizations
Signaling Pathway
This compound is a potent inhibitor of the TGF-β type I receptor activin receptor-like kinase (ALK5). It also inhibits ALK4 and ALK7. Inhibition of these receptors blocks the phosphorylation of Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparation and Use of this compound
Caption: Workflow for preparing and using this compound in cell culture.
Experimental Workflow: Stability Assessment
Caption: Workflow for the empirical stability testing of this compound.
Troubleshooting Inconsistent Results with SB-431542: A Technical Guide
Researchers utilizing SB-431542, a potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7, may occasionally encounter variability in their experimental outcomes. This technical support guide provides a structured approach to troubleshooting inconsistent results, offering detailed protocols and frequently asked questions to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the correct name of the compound? I've seen it referred to as SB-429201.
It is highly likely that "this compound" is a typographical error, and the compound you are working with is SB-431542 . SB-431542 is a well-characterized and widely used inhibitor of the TGF-β pathway.
Q2: What is the primary mechanism of action for SB-431542?
SB-431542 is a selective, ATP-competitive inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors: ALK4, ALK5, and ALK7.[1][2] By inhibiting these receptors, SB-431542 blocks the phosphorylation of downstream mediators, Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[3][4]
Q3: What are the common applications of SB-431542 in research?
SB-431542 is frequently used to investigate the role of TGF-β signaling in various biological processes, including cancer progression, fibrosis, and stem cell differentiation. In cancer research, it is used to inhibit tumor cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT).[3][5][6]
Q4: What is the recommended working concentration for SB-431542 in cell culture?
The effective concentration of SB-431542 can vary depending on the cell type and the specific assay. However, a general working concentration range is between 1 µM and 10 µM .[1][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare and store SB-431542 stock solutions?
SB-431542 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[7][8] For a 10 mM stock solution, dissolve 1 mg of SB-431542 (molecular weight ~384.4 g/mol ) in 260.15 µl of DMSO.[1] Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][8] When stored properly, stock solutions are generally stable for up to 3-6 months.[1][9]
Troubleshooting Guide for Inconsistent Results
Inconsistent results with SB-431542 can arise from a variety of factors, ranging from reagent handling to experimental design. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: No effect or reduced potency of SB-431542
Possible Causes & Troubleshooting Steps:
-
Incorrect Compound Identity:
-
Verify: Confirm that you are using SB-431542 and not an incorrect compound.
-
-
Degraded Compound:
-
Suboptimal Concentration:
-
Titration: Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your cell line and assay.
-
-
Cell Line Insensitivity:
-
TGF-β Responsiveness: Confirm that your cell line is responsive to TGF-β signaling. Some cell lines may have mutations in the TGF-β receptors or downstream signaling components, rendering them insensitive to TGF-β and its inhibitors.[5][6] You can test this by treating the cells with exogenous TGF-β and measuring the phosphorylation of Smad2/3.
-
Receptor Expression: Verify the expression of ALK4, ALK5, and/or ALK7 in your cell line.
-
-
Experimental Readout:
Problem 2: High variability between replicate experiments
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular responses.
-
Cell Density: Seed cells at a consistent density for all experiments, as cell confluency can impact TGF-β signaling.
-
Serum Concentration: The concentration of serum in the culture medium can affect TGF-β signaling. If possible, use serum-free or low-serum conditions during the experiment, or ensure the serum concentration is consistent across all experiments.
-
-
Inaccurate Pipetting:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of the inhibitor and other reagents.
-
Proper Technique: Use proper pipetting techniques to minimize errors.
-
-
DMSO Concentration:
-
Vehicle Control: Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control (typically ≤ 0.1%). High concentrations of DMSO can be toxic to cells and affect experimental outcomes.
-
-
Timing of Treatment:
-
Consistent Pre-incubation: If pre-incubating with SB-431542 before adding TGF-β, maintain a consistent pre-incubation time. A typical pre-treatment is for 30-120 minutes.[1]
-
Problem 3: Unexpected or off-target effects
Possible Causes & Troubleshooting Steps:
-
High Inhibitor Concentration:
-
Use Minimal Effective Dose: Use the lowest effective concentration of SB-431542 determined from your dose-response curve to minimize the risk of off-target effects.
-
-
Known Off-Target Activities:
-
RIPK2 Inhibition: Be aware that SB-431542 has been reported to have off-target effects, such as the inhibition of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2).[10] If your experimental system involves RIPK2 signaling, consider using an alternative TGF-β inhibitor or validating your findings with a second inhibitor.
-
-
Cell Viability Issues:
Data Presentation
Table 1: IC₅₀ Values of SB-431542 for Target Kinases
| Kinase | IC₅₀ (nM) | Reference |
| ALK5 (TβRI) | 94 | [1] |
| ALK4 | 140 | [1] |
| ALK7 | ~140 (less potent) | [1] |
Table 2: Effective Concentrations of SB-431542 in Cellular Assays
| Cell Line | Assay | Effective Concentration (µM) | Observed Effect | Reference |
| FET cells | [³H]thymidine incorporation | 2 | Inhibition of TGF-β-induced growth arrest | [5] |
| HepG2 cells | Apoptosis Assay | 2 | Complete blockage of TGF-β1-induced apoptosis | [5] |
| Human Glioma Cells | Proliferation Assay | 1-10 | Inhibition of cell proliferation | [3] |
| Human Fibroblast-like Synoviocytes | Collagen Gel Contraction | ≥10 | Inhibition of TGF-β1-induced contraction | [13] |
| Human Hepatocellular Carcinoma Cells | Reovirus-mediated Lysis | 10 | Significant inhibition of cell lysis | [10] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad2 Inhibition
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
Inhibitor Pre-treatment: Pre-treat the cells with SB-431542 at the desired concentrations (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with recombinant TGF-β1 (typically 1-5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for total Smad2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of SB-431542.
Caption: A logical workflow for troubleshooting inconsistent experimental results with SB-431542.
References
- 1. SB431542 | Cell Signaling Technology [cellsignal.com]
- 2. TGF-β Small Molecule Inhibitor SB431542 Reduces Rotator Cuff Muscle Fibrosis and Fatty Infiltration By Promoting Fibro/Adipogenic Progenitor Apoptosis | PLOS One [journals.plos.org]
- 3. SB-431542, a small molecule transforming growth factor-beta-receptor antagonist, inhibits human glioma cell line proliferation and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. store.reprocell.com [store.reprocell.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Item - Viability is maintained when cells are exposed to TGF-β receptor I kinase inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Sustained Delivery of SB-431542, a Type I Transforming Growth Factor Beta-1 Receptor Inhibitor, to Prevent Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on SB-429201 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-429201, a potent inhibitor of the TGF-β type I receptor kinase (ALK5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting the kinase activity of ALK5, this compound blocks the phosphorylation of downstream signaling molecules, Smad2 and Smad3. This prevents their translocation to the nucleus and subsequent regulation of target gene expression, effectively inhibiting the canonical TGF-β signaling pathway.
Q2: How does the presence of serum in cell culture media affect the activity of this compound?
A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors like this compound. This protein binding reduces the concentration of the free, unbound compound that is available to interact with its target, ALK5. Consequently, a higher total concentration of this compound is typically required to achieve the same level of inhibition in the presence of serum compared to serum-free conditions. This manifests as an increase in the apparent half-maximal inhibitory concentration (IC50).
Q3: How can I account for the effect of serum in my experiments?
A3: To account for the impact of serum, it is crucial to maintain a consistent serum concentration across all experimental conditions and controls. When comparing data across different experiments, ensure the same type and percentage of serum are used. For more precise measurements, you can determine the IC50 of this compound at different serum concentrations to quantify the effect of protein binding. Alternatively, mathematical models can be used to estimate the free concentration of the inhibitor.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on the Apparent IC50 of this compound in a TGF-β Reporter Assay
| Serum Concentration (%) | Apparent IC50 of this compound (nM) |
| 0 | 50 |
| 2.5 | 125 |
| 5 | 250 |
| 10 | 500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on the cell line, assay conditions, and serum lot.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a TGF-β-Responsive Luciferase Reporter Assay
This protocol describes a general method to determine the potency of this compound in a cell-based assay.
Materials:
-
Cells stably expressing a TGF-β-responsive luciferase reporter construct (e.g., (CAGA)12-Luc)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
DMSO
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the plate at 37°C and 5% CO2 overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium containing the desired final concentration of FBS to generate a range of working concentrations. Also, prepare a vehicle control (medium with DMSO).
-
-
Treatment:
-
Carefully remove the medium from the cells.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TGF-β1 in cell culture medium with the same FBS concentration as the compound dilutions. A final concentration of 1-5 ng/mL is typically effective, but should be optimized for the specific cell line.
-
Add the TGF-β1 solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Perform the luciferase assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase readings by subtracting the background from the unstimulated wells.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Pipette gently and avoid introducing bubbles. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution. |
| Pipetting errors | Use calibrated pipettes and change tips between different concentrations. Be precise and consistent with pipetting volumes. |
| Edge effects | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. |
Issue 2: No or weak TGF-β-induced signal.
| Possible Cause | Troubleshooting Step |
| Inactive TGF-β1 | Use a fresh aliquot of TGF-β1. Ensure proper storage and handling. Test the activity of the TGF-β1 stock in a known responsive cell line. |
| Low cell confluency | Optimize the cell seeding density to ensure the cells are in a responsive state. |
| Insufficient incubation time | Optimize the incubation time with TGF-β1 (typically 16-24 hours). |
| Problems with the reporter cell line | Verify the expression and functionality of the luciferase reporter. Passage the cells for a limited number of times to avoid loss of reporter activity. |
Issue 3: Inconsistent this compound activity.
| Possible Cause | Troubleshooting Step |
| Compound degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate compound concentration | Verify the concentration of the stock solution. Ensure accurate serial dilutions. |
| Variation in serum lots | Different lots of FBS can have varying protein compositions, affecting the free concentration of the inhibitor. If possible, use the same lot of FBS for a series of related experiments. |
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for this compound experiments.
SB-429201 degradation pathways and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of SB-429201 and strategies to mitigate them during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential stability concerns?
This compound is a research compound with a chemical structure that includes a benzanilide and an N-phenylanthranilic acid moiety. Due to these functional groups, the primary stability concerns are hydrolysis of the amide bond and photodegradation. These degradation pathways can be influenced by factors such as pH, temperature, and light exposure.
Q2: What are the likely degradation products of this compound?
Based on its structure, the most probable degradation of this compound involves the cleavage of the amide bond through hydrolysis. This would result in the formation of N-phenylanthranilic acid and the corresponding aniline derivative. Photodegradation may lead to more complex structural changes.
Q3: How can I prevent the degradation of this compound in my experiments?
To minimize degradation, it is crucial to control the experimental conditions. This includes maintaining an appropriate pH, avoiding high temperatures, and protecting the compound from light. For amide-containing compounds, hydrolysis occurs at a slower rate compared to esters.
Q4: What are the recommended storage conditions for this compound?
While specific stability data for this compound is not publicly available, based on the stability of similar compounds like N-phenylanthranilic acid, it is recommended to store this compound in a cool, dark, and dry place. Solutions should be prepared fresh and used promptly. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8°C or frozen) and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time in aqueous solution. | Hydrolysis of the amide bond. | Prepare fresh solutions for each experiment. If solutions must be stored, aliquot and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Buffer the solution to a neutral or slightly acidic pH if compatible with the experimental design. |
| Inconsistent results between experiments performed on different days. | Photodegradation from ambient light. | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to room light during experimental setup. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method to monitor the purity of your sample. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate for this compound and that the concentration is within its solubility limit. Filter the solution after preparation. If precipitation occurs upon storage, it may be a sign of degradation. |
Predicted Stability Summary
Since specific quantitative stability data for this compound is not available, the following table provides a qualitative prediction based on the known stability of benzanilide and N-phenylanthranilic acid derivatives.
| Condition | Parameter | Predicted Stability of this compound | Potential Degradation Pathway |
| Hydrolytic | Acidic (e.g., pH < 4) | Low to Moderate | Acid-catalyzed hydrolysis of the amide bond. |
| Neutral (e.g., pH 6-8) | Moderate to High | Slow hydrolysis of the amide bond. | |
| Basic (e.g., pH > 8) | Low to Moderate | Base-catalyzed hydrolysis of the amide bond. | |
| Oxidative | Hydrogen Peroxide | Moderate | Oxidation of the aromatic rings or the amine functionality. |
| Thermal | Elevated Temperature (>40°C) | Moderate | Increased rate of hydrolysis and other potential thermal decompositions. |
| Photolytic | UV or Visible Light | Low | Photodegradation of the aromatic and amide moieties. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Methanol or Acetonitrile (HPLC grade)
- pH meter
- Thermostatic bath
- Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a small amount of organic solvent (e.g., methanol) and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a similar manner as for acid hydrolysis but dilute with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and dilute with 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at different time points for analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a vial and heat at 80°C in a thermostatic oven for 48 hours.
-
Dissolve the heated solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL in methanol/water).
-
Expose the solution to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
3. Analysis:
- Analyze all samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to separate and identify the parent compound and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Method Development:
- Column Selection: Start with a versatile reversed-phase column, such as a C18 column.
- Mobile Phase: A common starting point is a gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).
- Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. A wavelength where this compound has significant absorbance should be chosen for quantification.
2. Method Optimization:
- Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak and degradation products.
- Adjust the gradient slope, mobile phase composition (e.g., pH of the aqueous phase, type of organic modifier), column temperature, and flow rate to achieve adequate resolution between all peaks. The goal is to have a USP resolution of >1.5 between the parent peak and the closest eluting degradation product.
3. Method Validation (Abbreviated):
- Specificity: Demonstrate that the method can distinguish this compound from its degradation products, process impurities, and any other components in the sample matrix. Peak purity analysis using a PDA detector is essential.
- Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
- Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
Visualizations
Figure 1. Potential degradation pathways of this compound.
Figure 2. Experimental workflow for a forced degradation study.
Technical Support Center: Overcoming Resistance to Osimertinib in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Osimertinib in cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Osimertinib.
Problem 1: Decreased sensitivity or acquired resistance to Osimertinib in your cancer cell line.
Possible Cause 1: On-target EGFR mutations.
-
Explanation: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR gene.[1][2][3] This mutation prevents Osimertinib from binding to its target site.[3] Other less frequent EGFR mutations like G724S, L718Q, and G796R have also been reported to confer resistance.[4][5]
-
Suggested Solution:
-
Sequence the EGFR kinase domain of your resistant cell line to identify potential secondary mutations. Sanger sequencing or next-generation sequencing (NGS) can be used for this purpose.
-
If a C797S mutation is detected:
-
If the C797S mutation is in trans with the T790M mutation (on a different allele), a combination of first-generation (e.g., Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR TKIs may restore sensitivity.[1]
-
If the C797S mutation is in cis with T790M (on the same allele), fourth-generation EGFR TKIs that can inhibit this double mutant are under investigation and could be explored.[1]
-
-
If other EGFR mutations are found: The choice of subsequent treatment will depend on the specific mutation. For instance, cell lines with the G724S mutation might be sensitive to afatinib.[4][5]
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Explanation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the EGFR blockade. Common mechanisms include:
-
MET Amplification: This is one of the most frequent bypass tracks, leading to the activation of downstream pathways like PI3K/AKT and MAPK/ERK.[2][4]
-
HER2 (ERBB2) Amplification: Increased HER2 signaling can also drive resistance.[1][4]
-
Activation of other receptor tyrosine kinases (RTKs): AXL and FGFR have been implicated in Osimertinib resistance.[1][4]
-
Downstream pathway alterations: Mutations in genes like KRAS, BRAF, and PIK3CA can lead to constitutive activation of pathways downstream of EGFR.[2][5]
-
-
Suggested Solution:
-
Assess the activation of bypass pathways in your resistant cell line using techniques like Western blotting or phospho-RTK arrays to detect increased phosphorylation of proteins like MET, HER2, AKT, and ERK.
-
Based on the identified activated pathway, consider combination therapies:
-
MET Amplification: Combine Osimertinib with a MET inhibitor (e.g., Savolitinib, Crizotinib).[1][6]
-
HER2 Amplification: Combine Osimertinib with a HER2-targeted therapy, such as an anti-HER2 antibody (e.g., Trastuzumab) or an antibody-drug conjugate (e.g., Trastuzumab emtansine).[1][5]
-
RAS/MAPK Pathway Activation: A combination of Osimertinib with a MEK inhibitor (e.g., Selumetinib) has shown preclinical and clinical activity.[2]
-
-
Possible Cause 3: Phenotypic changes.
-
Explanation: Cancer cells can undergo phenotypic transformations, such as the epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.[1] In some cases, a transformation to small cell lung cancer (SCLC) histology can occur.[5]
-
Suggested Solution:
-
Examine the morphology of your resistant cells for changes consistent with EMT (e.g., elongated, fibroblast-like shape).
-
Analyze the expression of EMT markers by Western blotting or immunofluorescence. Look for decreased E-cadherin and increased N-cadherin and Vimentin.
-
If EMT is suspected: Consider therapies that target EMT-related pathways.
-
If SCLC transformation is suspected (less common in vitro but a clinical mechanism): This would necessitate a switch to SCLC-specific chemotherapy regimens, such as platinum-etoposide combinations.[5]
-
Experimental Protocols
Protocol 1: Generation of Osimertinib-Resistant Cancer Cell Lines
This protocol describes a common method for developing Osimertinib-resistant cell lines through continuous exposure to the drug.
Materials:
-
Parental cancer cell line (e.g., PC-9, HCC827 with EGFR exon 19 deletion)
-
Complete cell culture medium
-
Osimertinib (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Cell counting equipment
Procedure:
-
Determine the initial IC50 of Osimertinib for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initiate continuous exposure: Culture the parental cells in a medium containing a low concentration of Osimertinib (e.g., starting at the IC30).
-
Gradual dose escalation: Once the cells have adapted and are growing steadily (typically after 1-2 weeks), increase the concentration of Osimertinib in the culture medium. A stepwise increase of 20-30% is a common approach.
-
Monitor cell growth: Regularly observe the cells for signs of recovery and proliferation.
-
Repeat dose escalation: Continue this process of gradual dose increase until the cells can proliferate in a significantly higher concentration of Osimertinib (e.g., 1-2 µM) compared to the parental cells.
-
Isolate and expand resistant clones: Once a resistant population is established, you can isolate single-cell clones by limiting dilution to ensure a homogenous resistant cell line.
-
Characterize the resistant phenotype: Confirm the resistance by re-evaluating the IC50 of Osimertinib. The resistant line should exhibit a significantly higher IC50 than the parental line.
Protocol 2: Cell Viability Assay for Combination Therapy
This protocol outlines the use of the MTT assay to assess the synergistic effect of Osimertinib in combination with another inhibitor.
Materials:
-
Osimertinib-resistant and parental cell lines
-
Complete cell culture medium
-
Osimertinib
-
Second inhibitor (e.g., MET inhibitor)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Osimertinib alone, the second inhibitor alone, and the combination of both drugs. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to determine the combination index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Osimertinib?
A1: Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[7] It is designed to selectively inhibit both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while having less activity against wild-type EGFR.[3][8] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[9]
Q2: My cells are showing resistance to Osimertinib. What are the most common resistance mechanisms I should investigate first?
A2: The most frequently observed mechanisms of acquired resistance to Osimertinib are:
-
On-target EGFR C797S mutation: This is a key mutation to screen for as it directly impacts the binding of Osimertinib.[1][2][3]
-
Off-target MET gene amplification: This is a common bypass mechanism that reactivates downstream signaling.[2][4]
We recommend starting your investigation by sequencing the EGFR gene for the C797S mutation and assessing MET protein levels and phosphorylation via Western blotting.
Q3: How can I detect MET amplification in my resistant cell line?
A3: You can detect MET amplification using several methods:
-
Western Blotting: This is a straightforward method to assess the total and phosphorylated levels of the MET protein. A significant increase in both compared to the parental cell line suggests MET pathway activation, which is often a consequence of amplification.
-
Fluorescence in situ hybridization (FISH): This technique can be used to visualize and quantify the number of copies of the MET gene.
-
Quantitative PCR (qPCR): This method can be used to determine the relative copy number of the MET gene.
-
Next-Generation Sequencing (NGS): If you are performing broader genomic analysis, NGS can identify MET gene amplification.
Q4: What are some of the emerging strategies to overcome Osimertinib resistance?
A4: Several novel strategies are being explored to tackle Osimertinib resistance:
-
Fourth-generation EGFR TKIs: These are being developed to inhibit EGFR triple mutations (sensitizing mutation + T790M + C797S).[1]
-
PROTACs (Proteolysis-Targeting Chimeras): These molecules are designed to induce the degradation of the EGFR protein.
-
Antibody-Drug Conjugates (ADCs): ADCs that target receptors like HER3 (e.g., patritumab deruxtecan) are showing promise in patients who have progressed on Osimertinib.[10][11]
-
Bispecific Antibodies: Amivantamab, a bispecific antibody targeting both EGFR and MET, has shown efficacy in patients with Osimertinib resistance.[10][11]
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to Osimertinib
| Resistance Mechanism | Frequency in 1st Line Osimertinib | Frequency in 2nd Line Osimertinib | Reference(s) |
| On-Target | |||
| EGFR C797S Mutation | ~7% | ~15% | [2][5] |
| Off-Target | |||
| MET Amplification | ~15% | ~19% | [4] |
| HER2 Amplification | ~2% | ~5% | [4][5] |
| PIK3CA Mutations | ~7% | Not specified | [2] |
| KRAS Mutations | ~3% | Not specified | [2] |
| BRAF V600E Mutation | Rare | Rare | [5] |
| Small Cell Lung Cancer Transformation | ~3-15% | ~3-15% | [5] |
Visualizations
Caption: EGFR signaling and mechanisms of resistance to Osimertinib.
Caption: Experimental workflow for studying and overcoming Osimertinib resistance.
References
- 1. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimized algorithm for Sanger sequencing-based EGFR mutation analyses in NSCLC biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 7. Derivation of osimertinib resistant cell lines [bio-protocol.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies [frontiersin.org]
- 11. Consensus for HER2 alterations testing in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SB-429201 and Entinostat (MS-275) in the Context of Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct anti-cancer compounds, SB-429201 and Entinostat (MS-275), focusing on their mechanisms of action and effects on breast cancer cells. While Entinostat is a well-characterized histone deacetylase (HDAC) inhibitor with a growing body of preclinical and clinical data in breast cancer, this compound, a transforming growth factor-beta (TGF-β) receptor I inhibitor, is less extensively studied in this specific context. This comparison aims to synthesize the available data to inform future research and drug development efforts.
Executive Summary
Entinostat, a class I histone deacetylase inhibitor, has demonstrated significant anti-proliferative and pro-apoptotic effects in various breast cancer cell lines. It is currently being investigated in clinical trials for the treatment of advanced breast cancer. In contrast, this compound targets the TGF-β signaling pathway, which plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Due to a lack of direct comparative studies and limited publicly available quantitative data for this compound in breast cancer cell lines, this guide will leverage data from a closely related and well-studied TGF-β receptor I inhibitor, SB-431542, to infer the likely effects of this compound, while clearly acknowledging this substitution.
Mechanism of Action
Entinostat (MS-275): Epigenetic Reprogramming
Entinostat is a selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3.[1] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of certain genes. By inhibiting HDACs, Entinostat promotes histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This epigenetic reprogramming can lead to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.
This compound: Inhibition of TGF-β Signaling
This compound is a small molecule inhibitor of the TGF-β type I receptor kinase (also known as activin receptor-like kinase 5 or ALK5). The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor, in turn, phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4 and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and migration. By blocking the kinase activity of ALK5, this compound prevents the phosphorylation of Smad2/3, thereby inhibiting the entire downstream signaling cascade. In the context of advanced breast cancer, where TGF-β often promotes tumor progression and metastasis, inhibition of this pathway is a promising therapeutic strategy.
In Vitro Efficacy in Breast Cancer Cell Lines
The following tables summarize the available quantitative data for Entinostat and the inferred effects of this compound (based on data for SB-431542) on two commonly used breast cancer cell lines: MDA-MB-231 (a triple-negative breast cancer model) and MCF-7 (an estrogen receptor-positive model).
Table 1: Comparative IC50 Values (µM) in Breast Cancer Cell Lines
| Compound | MDA-MB-231 | MCF-7 | Reference |
| Entinostat (MS-275) | 2.6 | ~5-10 | [2] |
| This compound | Data not available | Data not available | |
| SB-431542 (proxy) | ~10 (for inhibition of migration) | Data not available | [3] |
Note: The IC50 value for SB-431542 in MDA-MB-231 cells reflects the concentration required for the inhibition of cell migration, not necessarily cell viability.
Table 2: Effects on Apoptosis and Cell Cycle in Breast Cancer Cell Lines
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Entinostat (MS-275) | MDA-MB-231 | Induction of apoptosis | G1 and/or G2/M arrest | [4] |
| MCF-7 | Induction of apoptosis | G1 and/or G2/M arrest | [5] | |
| This compound | MDA-MB-231 | Expected to increase apoptosis (based on TGF-β inhibition) | Data not available | |
| MCF-7 | Expected to increase apoptosis (based on TGF-β inhibition) | Data not available | ||
| SB-431542 (proxy) | MDA-MB-231 | Increased apoptosis in radioresistant cells | Data not available | [6][7] |
| MCF-7 | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of Entinostat (MS-275).
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Entinostat or this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[10][11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Seed and treat the cells as described previously.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[12][13][14]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to degrade RNA and ensure only DNA is stained).[12][13][14]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: Generate a histogram of cell counts versus DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Discussion and Future Directions
The available data clearly indicate that Entinostat has potent anti-cancer effects on breast cancer cells, inducing cell cycle arrest and apoptosis. Its mechanism of action through HDAC inhibition is well-established, making it a promising therapeutic agent.
For this compound, while direct quantitative data in breast cancer cells is lacking, its role as a TGF-β receptor I inhibitor suggests a strong potential to inhibit key processes in breast cancer progression, particularly metastasis. The TGF-β pathway's involvement in promoting an aggressive phenotype in advanced breast cancer makes it a compelling target. Studies with the similar inhibitor SB-431542 have shown that blocking this pathway can increase apoptosis and inhibit cell migration in breast cancer cells.[3][6][7]
To provide a more definitive comparison, future research should focus on:
-
Direct Head-to-Head Studies: Conducting in vitro experiments that directly compare the effects of this compound and Entinostat on a panel of breast cancer cell lines representing different subtypes.
-
Quantitative Analysis of this compound: Determining the IC50 values, and quantifying the effects on apoptosis and cell cycle progression for this compound in breast cancer cells.
-
Combination Therapies: Investigating the potential synergistic effects of combining Entinostat and this compound, as they target distinct and complementary pathways involved in breast cancer.
References
- 1. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of prolonged treatment of TGF-βR inhibitor SB431542 on radiation-induced signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Comparative Guide to HDAC Inhibitors: SB-429201 vs. Romidepsin
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparison of two such inhibitors, SB-429201 and Romidepsin, with a focus on their specificity and potency. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Introduction to this compound and Romidepsin
This compound is a potent and selective inhibitor of HDAC1.[1][2][3][4] It is a valuable research tool for investigating the specific roles of HDAC1 in cellular processes.
Romidepsin (also known as FK228 or Istodax®) is a potent, bicyclic peptide that acts as a selective inhibitor of class I HDACs.[5] It is an FDA-approved therapeutic for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) in patients who have received at least one prior systemic therapy.[6]
Potency and Specificity: A Quantitative Comparison
The inhibitory activity of this compound and Romidepsin against various HDAC isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | This compound IC50 | Romidepsin IC50 |
| HDAC1 | ~1.5 µM[1][2][3][4] | 36 nM |
| HDAC2 | Data not available | 47 nM |
| HDAC3 | >30 µM[1][7] | Data not available |
| HDAC4 | Data not available | 510 nM |
| HDAC6 | Data not available | 1.4 µM |
| HDAC8 | >30 µM[1][7] | Data not available |
Note: A lower IC50 value indicates greater potency.
From the available data, Romidepsin is significantly more potent than this compound in inhibiting HDAC1, with an IC50 value in the nanomolar range compared to the micromolar range for this compound. Romidepsin also demonstrates broad activity against other class I and some class IIb HDACs. This compound exhibits high selectivity for HDAC1, being at least 20-fold less active against HDAC3 and HDAC8.[1][7]
Mechanism of Action and Affected Signaling Pathways
Both this compound and Romidepsin exert their effects by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This, in turn, alters gene expression, resulting in cell cycle arrest, induction of apoptosis, and other anti-tumor effects.
Romidepsin's Impact on Key Cellular Pathways
Romidepsin has been shown to modulate multiple critical signaling pathways involved in cancer cell survival and proliferation.
1. PI3K/Akt/mTOR Pathway: Romidepsin can downregulate the PI3K/Akt/mTOR pathway, a key cascade that promotes cell growth and survival.[2][8] It has been observed to decrease the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.[2]
Caption: Romidepsin inhibits the PI3K/Akt/mTOR signaling pathway.
2. Apoptosis Pathway: Romidepsin is a potent inducer of apoptosis in various cancer cell lines.[9][10] One of the mechanisms involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.[11][12] This results in the cleavage of key apoptotic proteins like caspase-3 and PARP.[9]
Caption: Romidepsin induces apoptosis through ROS-mediated pathways.
Information regarding the specific signaling pathways affected by This compound is limited in the currently available literature. Further research is required to elucidate its detailed mechanism of action beyond HDAC1 inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize HDAC inhibitors.
In Vitro HDAC Inhibition Assay
This assay is used to determine the potency (IC50) of a compound against specific HDAC isoforms.
Workflow:
Caption: Workflow for a fluorometric HDAC inhibition assay.
Methodology:
-
Reagents: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate (e.g., Boc-L-lysine(acetyl)-AMC), assay buffer, developer solution (e.g., trypsin in TSA-containing buffer to stop the reaction), and the test inhibitor.
-
Procedure:
-
The test inhibitor is serially diluted to various concentrations.
-
The recombinant HDAC enzyme is incubated with the test inhibitor at 37°C for a specified period.
-
The fluorogenic substrate is added, and the reaction is allowed to proceed at 37°C.
-
The developer solution is added to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular Apoptosis Assay
This assay determines the ability of a compound to induce programmed cell death in cancer cells.
Workflow:
Caption: Workflow for cellular apoptosis assays.
Methodology (Flow Cytometry for Sub-G1 Analysis):
-
Cell Culture and Treatment: Cancer cells are seeded and allowed to attach overnight. The cells are then treated with various concentrations of the test inhibitor for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. Apoptotic cells will have a fractional DNA content and will appear as a "sub-G1" peak.
-
Data Analysis: The percentage of cells in the sub-G1 phase is quantified as a measure of apoptosis.
Methodology (Western Blot for Apoptosis Markers):
-
Cell Lysis: Following treatment with the inhibitor, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for cleaved caspase-3 and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the cleaved proteins is quantified to assess the level of apoptosis.
Conclusion
This compound and Romidepsin are both valuable tools for studying the roles of HDACs in cancer biology. Romidepsin is a highly potent, clinically approved HDAC inhibitor with a broad spectrum of activity against class I HDACs. Its effects on multiple pro-survival signaling pathways are well-documented. This compound, on the other hand, is a more selective inhibitor of HDAC1, making it a useful probe for dissecting the specific functions of this isoform. However, its significantly lower potency compared to Romidepsin and the limited data on its cellular effects are important considerations for its application in research. The choice between these two inhibitors will ultimately depend on the specific research question and the desired selectivity profile and potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. This compound | 1027971-34-1 | HDAC | MOLNOVA [molnova.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Dual Inhibitory Mechanism of Romidepsin (FK228) and Analogs: A New Frontier in HDAC/PI3K Cancer Therapy [synapse.patsnap.com]
- 9. Romidepsin Induces G2/M Phase Arrest and Apoptosis in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Romidepsin (FK228), a potent histone deacetylase inhibitor, induces apoptosis through the generation of hydrogen peroxide | Semantic Scholar [semanticscholar.org]
- 12. Romidepsin (FK228), a potent histone deacetylase inhibitor, induces apoptosis through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Expression Analysis: A Comparative Guide to SB-431542 and Vorinostat (SAHA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of SB-431542, a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, and Vorinostat (SAHA), a histone deacetylase (HDAC) inhibitor, on gene expression. The information herein is supported by experimental data from publicly available research to assist in understanding their distinct mechanisms of action and potential therapeutic applications.
Introduction
SB-431542 and Vorinostat are small molecules that modulate gene expression through distinct epigenetic and signaling pathways. SB-431542 specifically targets the TGF-β signaling cascade by inhibiting the kinase activity of activin receptor-like kinase 5 (ALK5), preventing the phosphorylation of downstream SMAD proteins and subsequent regulation of target genes.[1][2] In contrast, Vorinostat exerts its effects by inhibiting class I and II histone deacetylases, leading to an accumulation of acetylated histones and a more open chromatin structure, which in turn alters the transcription of a wide array of genes.[3][4][5][6]
Mechanism of Action
SB-431542: Inhibition of TGF-β Signaling
The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to type II receptors, which then recruit and phosphorylate type I receptors (ALK5). This activation leads to the phosphorylation of receptor-regulated SMADs (SMAD2/3). Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in processes such as cell proliferation, differentiation, and apoptosis.[7][8][9][10] SB-431542 acts as a competitive inhibitor of the ATP-binding site of the ALK5 kinase domain, thereby blocking the entire downstream signaling cascade.[2]
Vorinostat (SAHA): Histone Deacetylase Inhibition
Vorinostat functions as a pan-HDAC inhibitor, targeting multiple HDAC enzymes.[6] HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. By inhibiting HDACs, Vorinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the binding of transcription factors and subsequent gene expression.[3][4] This can lead to the reactivation of silenced tumor suppressor genes and the modulation of genes involved in cell cycle arrest and apoptosis.[5]
Comparative Analysis of Gene Expression Changes
The following tables summarize the differential effects of SB-431542 and Vorinostat on gene expression, as reported in various studies. It is important to note that the experimental conditions, including cell lines and treatment durations, may vary between studies.
Table 1: Overview of Gene Regulation by SB-431542 and Vorinostat
| Feature | SB-431542 (TGF-β Inhibition) | Vorinostat (HDAC Inhibition) |
| Primary Target | TGF-β Type I Receptor (ALK5)[2] | Class I and II Histone Deacetylases[6] |
| Key Downstream Effectors | SMAD2, SMAD3, SMAD4[7][8][9] | Acetylated Histones, Transcription Factors[4] |
| General Effect on Gene Expression | Inhibition of TGF-β responsive genes | Broad changes in gene expression, both activation and repression[5][6][11] |
Table 2: Examples of Differentially Expressed Genes
| Gene | Regulation by SB-431542 (TGF-β Inhibition) | Regulation by Vorinostat (HDAC Inhibition) | Function |
| CDKN1A (p21) | No direct primary regulation | Upregulated[5] | Cell cycle inhibitor |
| SERPINE1 (PAI-1) | Downregulated (as it's a TGF-β target)[12] | Variably regulated | Serine protease inhibitor, involved in cell migration |
| MYC | Indirectly modulated | Downregulated[6] | Proto-oncogene, transcription factor |
| BCL2L1 (Bcl-xL) | No direct primary regulation | Downregulated | Anti-apoptotic protein |
| APAF-1 | No direct primary regulation | Upregulated[6] | Pro-apoptotic protein |
| Clusterin (TRPM-2) | No direct primary regulation | Upregulated[5] | Apoptosis-related protein |
Experimental Protocols
Gene Expression Analysis using Microarrays (Example for Vorinostat)
Cell Culture and Treatment: Human gastric cancer cell lines AGS and KATO-III were cultured in appropriate media. For treatment, cells were exposed to 5 µM Vorinostat for 48 hours.[11]
RNA Extraction and Microarray Hybridization: Total RNA was extracted from treated and untreated cells. The quality and quantity of RNA were assessed, and the samples were then processed for microarray analysis according to the manufacturer's protocols (e.g., Affymetrix or Illumina).[11][13][14]
Data Analysis: Microarray data was normalized, and statistical analysis was performed to identify differentially expressed genes. Genes with a fold change > 2 and a p-value < 0.01 were considered significantly regulated.[15]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
RNA Isolation and cDNA Synthesis: Total RNA was isolated from cells treated with either SB-431542 or Vorinostat and their respective controls. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
qRT-PCR: The expression levels of target genes were quantified by qRT-PCR using gene-specific primers and a suitable fluorescent dye (e.g., SYBR Green). The relative gene expression was calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[12]
Visualizing the Pathways and Workflows
Caption: SB-431542 signaling pathway.
Caption: Vorinostat (SAHA) mechanism of action.
References
- 1. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. KEGG_TGF_BETA_SIGNALING_PATHWAY [gsea-msigdb.org]
- 9. researchgate.net [researchgate.net]
- 10. TGFβ-mediated signaling and transcriptional regulation in pancreatic development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Expression Signature Analysis Identifies Vorinostat as a Candidate Therapy for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression profiling of genes regulated by TGF-beta: Differential regulation in normal and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of HDAC Inhibitors: SB-429201 and Trichostatin A
In the landscape of epigenetic research and drug development, Histone Deacetylase (HDAC) inhibitors have emerged as a pivotal class of therapeutic agents. Their ability to modulate gene expression by altering chromatin structure has made them a focal point in oncology and beyond. This guide provides a detailed, data-driven comparison of two notable HDAC inhibitors: SB-429201, a selective HDAC1 inhibitor, and Trichostatin A (TSA), a well-established pan-HDAC inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to inform experimental design and therapeutic strategy.
At a Glance: Key Differences
| Feature | This compound | Trichostatin A (TSA) |
| Target(s) | Selective for HDAC1 | Pan-inhibitor of Class I and II HDACs |
| Potency | IC50 ~1.5 µM for HDAC1 | IC50 in the nanomolar range for various HDACs |
| Specificity | At least 20-fold preference for HDAC1 over HDAC3 and HDAC8 | Broad-spectrum inhibition across Class I and II HDACs |
| Mechanism | Inhibition of HDAC1 enzymatic activity | Reversible inhibition of Class I and II HDACs |
Delving into the Data: Potency and Specificity
The primary distinction between this compound and Trichostatin A lies in their specificity and potency against the various HDAC isoforms.
This compound is characterized by its selective inhibition of HDAC1, with a half-maximal inhibitory concentration (IC50) of approximately 1.5 µM. This selectivity is a key feature, demonstrating at least a 20-fold preference for HDAC1 over other Class I isoforms like HDAC3 and HDAC8. This makes this compound a valuable tool for dissecting the specific roles of HDAC1 in cellular processes.
Trichostatin A (TSA) , in contrast, is a broad-spectrum inhibitor of Class I and Class II HDACs. Its potency is significantly higher than that of this compound, with IC50 values in the nanomolar range for multiple HDACs. For instance, reported IC50 values for TSA include ~1.8 nM in cell-free assays and specific values for various isoforms such as 4.99 nM for HDAC1, 5.21 nM for HDAC3, and 16.4 nM for HDAC6. This pan-inhibitory activity makes TSA a powerful tool for studying the global effects of HDAC inhibition.
Comparative IC50 Values:
| HDAC Isoform | This compound IC50 | Trichostatin A (TSA) IC50 |
| HDAC1 | ~1.5 µM | 4.99 nM |
| HDAC3 | >30 µM (estimated based on >20-fold selectivity) | 5.21 nM |
| HDAC4 | Not Reported | 27.6 nM |
| HDAC6 | Not Reported | 16.4 nM |
| HDAC8 | >30 µM (estimated based on >20-fold selectivity) | Not Reported in this context |
| HDAC10 | Not Reported | 24.3 nM |
Signaling Pathways: A Tale of Two Inhibitors
The differential selectivity of this compound and TSA translates to distinct effects on downstream signaling pathways. While this compound's impact is primarily channeled through the consequences of HDAC1 inhibition, TSA's broad activity affects a wider array of cellular signaling cascades.
HDAC Inhibition and Gene Expression: The fundamental mechanism for both inhibitors involves the prevention of acetyl group removal from histone tails. This leads to a more relaxed chromatin structure, allowing for the transcription of various genes, including tumor suppressor genes.
Comparative Analysis of Compound X-Induced Apoptosis
This guide provides a comparative analysis of apoptosis induced by the hypothetical small molecule inhibitor, Compound X, relative to the well-characterized chemotherapeutic agent, Doxorubicin. The information presented is a synthesis of established methodologies and common findings in the field of apoptosis research, intended to serve as a framework for researchers, scientists, and drug development professionals.
Quantitative Analysis of Apoptotic Induction
The following table summarizes hypothetical quantitative data comparing the apoptotic effects of Compound X and Doxorubicin on a human cancer cell line (e.g., MCF-7) after 24 hours of treatment.
| Parameter | Compound X (10 µM) | Doxorubicin (1 µM) | Control (Vehicle) |
| Percentage of Apoptotic Cells (Annexin V+/PI-) | 45% | 35% | 5% |
| Percentage of Necrotic Cells (Annexin V+/PI+) | 8% | 15% | 2% |
| Relative Caspase-3/7 Activity (Fold Change) | 4.2 | 3.1 | 1.0 |
| Mitochondrial Membrane Potential (ΔΨm) (% of Control) | 60% | 70% | 100% |
Note: This data is illustrative and intended for comparative purposes.
Signaling Pathway of Compound X-Induced Apoptosis
Compound X is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, initiated by cellular stress. This contrasts with Doxorubicin, which is known to induce apoptosis through DNA damage and the activation of both intrinsic and extrinsic pathways.
Caption: Hypothesized intrinsic apoptosis pathway induced by Compound X.
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative analysis are provided below.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[1] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1]
-
Experimental Workflow:
Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.
-
Procedure:
-
Seed cells (e.g., MCF-7) in a 6-well plate and treat with Compound X, Doxorubicin, or vehicle control for 24 hours.
-
Harvest both adherent and floating cells and wash twice with cold phosphate-buffered saline (PBS).[2]
-
Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analyze the stained cells by flow cytometry within one hour.[3] Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.[2]
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases.
-
Principle: Caspases are a family of cysteine proteases that are central regulators of apoptosis.[4] This assay utilizes a substrate that is cleaved by activated caspase-3 and -7, releasing a fluorescent or luminescent signal that is proportional to caspase activity.
-
Procedure:
-
Plate cells in a 96-well plate and treat with the compounds for the desired time.
-
Lyse the cells to release intracellular contents.
-
Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysate.
-
Incubate at room temperature to allow for enzymatic reaction.
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of caspase-3/7 activity.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the integrity of the mitochondrial membrane, which is compromised during the early stages of intrinsic apoptosis.
-
Principle: In healthy cells, the mitochondrial membrane potential (ΔΨm) is high. In apoptotic cells, the ΔΨm dissipates.[5] This can be measured using cationic dyes like JC-1 or TMRE that accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in fluorescence indicates a loss of ΔΨm.
-
Procedure:
-
Treat cells with the compounds as described previously.
-
Incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRE).
-
Wash the cells to remove any unbound dye.
-
Measure the fluorescence intensity using flow cytometry or a fluorescence plate reader. A decrease in fluorescence in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
-
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
Benchmarking SB-429201: A Comparative Guide to Next-Generation HDAC Inhibitors
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of epigenetic drug discovery, a new comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of the histone deacetylase (HDAC) inhibitor SB-429201 against a panel of next-generation HDAC inhibitors. This guide provides a comprehensive, data-driven comparison of efficacy, selectivity, and cellular effects, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Histone deacetylase inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. By modulating the acetylation state of histones and other proteins, these inhibitors can alter gene expression, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. While first-generation HDAC inhibitors were often broad-spectrum, the focus has shifted towards developing more selective agents to improve efficacy and reduce off-target effects.
This guide benchmarks the performance of this compound, a selective HDAC1 inhibitor, against prominent next-generation inhibitors including the pan-HDAC inhibitors Vorinostat and Belinostat, and the class I-selective inhibitor Romidepsin.
Quantitative Comparison of Inhibitor Potency
The in vitro potency of this compound and selected next-generation HDAC inhibitors was evaluated using biochemical assays to determine their half-maximal inhibitory concentrations (IC50) against various HDAC isoforms. The results, summarized in the table below, highlight the distinct selectivity profiles of these compounds.
| Inhibitor | Class | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC4 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) |
| This compound | Class I Selective | ~1.5 µM[1][2][3][4] | - | >30 µM | - | - | >30 µM |
| Romidepsin | Class I Selective | 36 nM[5][6][7] | 47 nM[5][6][7] | - | 510 nM[6][7] | 14 µM[6] | - |
| Vorinostat (SAHA) | Pan-HDAC | 10 nM[8][9] | - | 20 nM[8][9] | - | - | - |
| Belinostat (PXD101) | Pan-HDAC | 41 nM[10] | 125 nM[10] | 30 nM[10] | 115 nM[10] | 82 nM[10] | 216 nM[10] |
Signaling Pathways and Experimental Methodologies
The following diagrams and protocols provide a framework for understanding the mechanism of action of HDAC inhibitors and for designing and executing comparative benchmarking studies.
HDAC Inhibition and Downstream Cellular Effects
HDAC inhibitors function by preventing the deacetylation of histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and affects various cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: General signaling pathway of HDAC inhibition.
Experimental Workflow for Benchmarking HDAC Inhibitors
A typical workflow for comparing the efficacy of different HDAC inhibitors involves a series of in vitro assays to assess their biochemical potency and cellular effects.
Caption: A standard experimental workflow for inhibitor comparison.
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is designed to measure the enzymatic activity of HDACs in the presence of inhibitors to determine their IC50 values.
Materials:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl)
-
HeLa Nuclear Extract or purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (e.g., this compound, Trichostatin A as a control)
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in HDAC Assay Buffer.
-
In a 96-well plate, add HDAC Assay Buffer, the test inhibitor at various concentrations, and a positive control inhibitor (e.g., Trichostatin A).
-
Add diluted HeLa Nuclear Extract or purified HDAC enzyme to all wells except for the "No Enzyme Control" wells.
-
Initiate the reaction by adding the HDAC substrate to each well and mix thoroughly.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[11][12]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with HDAC inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitors for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors, providing a direct measure of the inhibitor's target engagement in a cellular context.
Materials:
-
Cancer cell line
-
HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with HDAC inhibitors for a desired time period.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[13][14][15][16]
-
Quantify the band intensities to determine the relative levels of histone acetylation.
This comprehensive guide serves as a valuable resource for the scientific community, facilitating informed decisions in the selection and application of HDAC inhibitors for research and therapeutic development. The provided data and protocols offer a solid foundation for further investigation into the nuanced activities of this compound and other next-generation epigenetic modulators.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound |CAS:1027971-34-1 Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. epigentek.com [epigentek.com]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
